molecular formula C50H70O14 B000067 Brevetoxin B CAS No. 79580-28-2

Brevetoxin B

Cat. No.: B000067
CAS No.: 79580-28-2
M. Wt: 895.1 g/mol
InChI Key: LYTCVQQGCSNFJU-FGRVLNGBSA-N
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Description

Brevetoxin B is a ciguatoxin.
This compound is a natural product found in Karenia brevis with data available.
Brevetoxin-B (BTX-B, 1), produced by the red tide organism, Gymnodium breVe Davis, is the first member of marine polycyclic ethers to be structurally elucidated and one of the most potent neurotoxins. The structural feature of this compound is a trans-fused polycyclic ether ring system with 23 stereocenters, which contains six-, seven-, and eight-membered ether rings, three carbon-carbon double bonds, one hydroxyl group, and two carbonyl groups (A3250).

Mechanism of Action

Target of Action

Brevetoxin B, a neurotoxic polyether produced by the dinoflagellate Karenia brevis , primarily targets the voltage-gated sodium channels (VGSCs) on neuronal, muscle, and cardiac cells . These channels play a crucial role in the initiation and propagation of action potentials in neurons and other excitable cells.

Mode of Action

This compound binds to site 5 on the alpha subunit of VGSCs . This binding leads to the persistent activation of these channels, causing them to open irreversibly at potentials more negative than normal . This results in the repetitive discharge of action potentials .

Biochemical Pathways

The persistent activation of VGSCs disrupts normal neurological processes. The influx of sodium ions into the cells can lead to depolarization, which can affect various biochemical pathways and result in downstream effects such as altered cellular functions and potential cell death .

Pharmacokinetics

It is known that after consumption of contaminated shellfish, these toxins can cause a syndrome known as neurotoxic shellfish poisoning (nsp) in humans . The ingestion of contaminated seafood represents the most dangerous route of exposure for humans .

Result of Action

The molecular and cellular effects of this compound’s action can be severe. In humans, symptoms of NSP include nausea, diarrhea, vomiting, abdominal pain, paresthesia, myalgia, ataxia, bradycardia, loss of coordination, vertigo, and mydriasis . In the marine environment, this compound has been responsible for significant mortalities of marine mammals, fishes, sea birds, and sea turtles .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, blooms of K. brevis, the primary producer of this compound, have been recorded in the Gulf of Mexico and occasionally along the mid and south Atlantic coasts . These blooms can be influenced by various physical and nutritional factors, including salinity and temperature . Furthermore, when this compound is aerosolized through the disruption of K. brevis cells by breaking waves or winds, people can suffer from respiratory effects such as conjunctivitis, rhinorrhea, and bronchoconstriction .

Biochemical Analysis

Biochemical Properties

Brevetoxin B plays a crucial role in biochemical reactions by binding to voltage-gated sodium channels in nerve cells. This binding leads to the persistent activation of these channels, causing an influx of sodium ions and disrupting normal neurological processes . This compound interacts with various enzymes and proteins, including cytochrome P450 enzymes, which metabolize the toxin into different metabolites . The nature of these interactions involves the modification of the toxin’s structure, affecting its toxicity and persistence in biological systems .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In nerve cells, it causes prolonged opening of sodium channels, leading to increased intracellular sodium levels and subsequent cellular depolarization . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to upregulate N-methyl-D-aspartate (NMDA) receptor currents, influencing synaptic plasticity and neuronal communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to receptor site 5 on voltage-gated sodium channels, causing these channels to remain open at normal resting potentials . This binding interaction leads to a sustained influx of sodium ions, resulting in cellular depolarization and disruption of normal cellular functions. Additionally, this compound can modulate other ion channels and receptors, further influencing cellular activity and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. Studies have shown that this compound can be rapidly metabolized, producing metabolites that persist in the system for extended periods . Long-term exposure to this compound in vitro and in vivo has demonstrated its potential to cause chronic effects on cellular function, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can cause mild neurotoxic effects, while higher doses result in severe toxicity, including respiratory distress and paralysis . Threshold effects have been observed, where specific concentrations of this compound are required to elicit noticeable toxic effects. Additionally, high doses of this compound can lead to adverse effects such as inflammation and immunotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes metabolize this compound into several metabolites, including brevetoxin-3 and brevetoxin-9, through oxidative and conjugative processes . The metabolic pathways of this compound also involve the production of glutathione and cysteine conjugates, which play a role in detoxification and excretion .

Transport and Distribution

This compound is transported and distributed within cells and tissues through its interaction with plasma carrier proteins and cell membranes . Due to its lipophilic nature, this compound can easily associate with cell membranes, facilitating its distribution across different tissues . Additionally, this compound can bind to specific transporters and binding proteins, influencing its localization and accumulation within the body .

Subcellular Localization

The subcellular localization of this compound is primarily associated with cell membranes and intracellular compartments involved in ion transport . This compound’s activity is influenced by its localization, as it targets voltage-gated sodium channels on the cell membrane . Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments, affecting its function and toxicity .

Properties

IUPAC Name

2-[[(1R,3S,5R,7S,9R,11S,12S,14R,16R,18S,20R,21Z,24S,26R,28S,30R,31R,33S,35R,37S,42R,44S,46R,48S)-12-hydroxy-1,3,11,24,31,41,44-heptamethyl-39-oxo-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-14-yl]methyl]prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H70O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,24,26,28-42,44-45,52H,1,11-15,17-23H2,2-8H3/b10-9-/t26-,28-,29-,30+,31+,32+,33+,34-,35+,36-,37+,38-,39+,40-,41-,42-,44-,45-,46+,47-,48+,49+,50+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTCVQQGCSNFJU-FGRVLNGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)C=O)O)C)C)(OC6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@]3([C@H](O2)C[C@H]4[C@H](O3)C(=CC(=O)O4)C)C)O[C@@H]5[C@@H]1O[C@H]6C[C@@H]7[C@](C[C@@H]8[C@@](O7)(C/C=C\[C@@H]9[C@@H](O8)C[C@@H]1[C@@H](O9)C[C@@H]2[C@@](O1)([C@H](C[C@H](O2)CC(=C)C=O)O)C)C)(O[C@@]6(CC5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879997
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

895.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79580-28-2
Record name Brevetoxin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79580-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brevetoxin 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toxin T-34
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BREVETOXIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WBN7K7T6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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